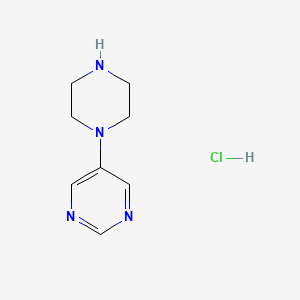
5-(哌嗪-1-基)嘧啶盐酸盐
描述
5-(Piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H13ClN4. It is a derivative of pyrimidine and piperazine, and it is commonly used in scientific research due to its unique chemical properties .
科学研究应用
5-(Piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
“5-(Piperazin-1-yl)pyrimidine hydrochloride” is a compound that contains a piperazine ring and a pyrimidine ring. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) such as serotonin and dopamine receptors . Pyrimidine derivatives, on the other hand, are often involved in nucleic acid synthesis and may interact with enzymes involved in these pathways .
Mode of Action
The mode of action of “5-(Piperazin-1-yl)pyrimidine hydrochloride” would depend on its specific targets. If it interacts with GPCRs, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If it interacts with enzymes involved in nucleic acid synthesis, it could inhibit these enzymes, affecting DNA or RNA synthesis .
Biochemical Pathways
Depending on its targets, “5-(Piperazin-1-yl)pyrimidine hydrochloride” could affect various biochemical pathways. For example, if it interacts with serotonin receptors, it could affect mood and behavior. If it inhibits enzymes involved in nucleic acid synthesis, it could affect cell division and growth .
Pharmacokinetics
The pharmacokinetics of “5-(Piperazin-1-yl)pyrimidine hydrochloride” would depend on various factors, including its chemical properties, how it’s administered, and how it’s metabolized by the body. Unfortunately, without specific studies, it’s difficult to predict these properties .
Result of Action
The molecular and cellular effects of “5-(Piperazin-1-yl)pyrimidine hydrochloride” would depend on its mode of action and the specific cells or tissues it affects. These effects could range from changes in cell signaling and function to effects on cell growth and division .
Action Environment
The action, efficacy, and stability of “5-(Piperazin-1-yl)pyrimidine hydrochloride” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect how the compound interacts with its targets and is metabolized by the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of 5-(Piperazin-1-yl)pyrimidine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-(Piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce piperazine derivatives .
相似化合物的比较
Similar Compounds
2-(Piperazin-1-yl)pyrimidine: Similar in structure but lacks the hydrochloride group.
4-(Piperazin-1-yl)pyrimidine: Similar in structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
5-(Piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity . This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
属性
IUPAC Name |
5-piperazin-1-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBETUEKOSIAOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


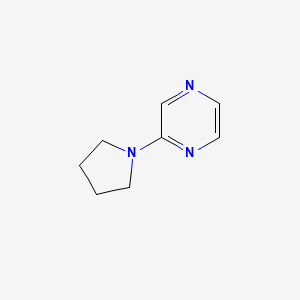
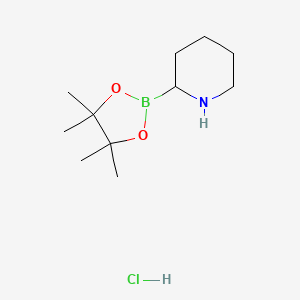
![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
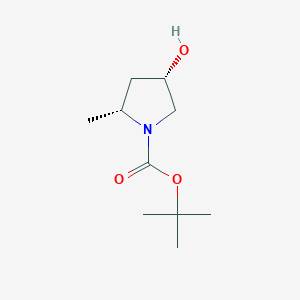
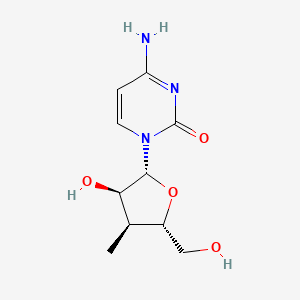
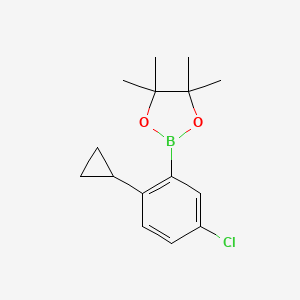
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)

![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
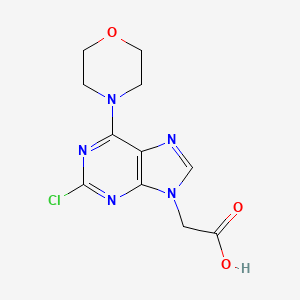
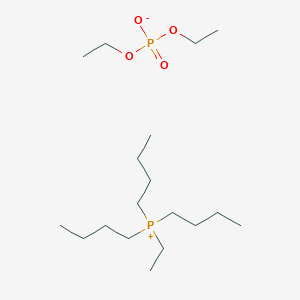
![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)
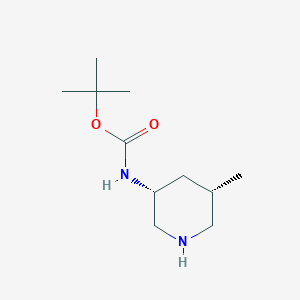
![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
